molecular formula C9H17ClO2 B14754353 Hexanoic acid, 3-chloropropyl ester CAS No. 927-50-4

Hexanoic acid, 3-chloropropyl ester

Cat. No.: B14754353
CAS No.: 927-50-4
M. Wt: 192.68 g/mol
InChI Key: QBAPUBKDRNQWDF-UHFFFAOYSA-N
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Description

Hexanoic acid, 3-chloropropyl ester (IUPAC: 3-chloropropyl hexanoate) is a chlorinated ester derived from hexanoic acid and 3-chloropropanol. Its molecular formula is C₉H₁₇ClO₂, with a molecular weight of 192.68 g/mol. Structurally, it consists of a six-carbon carboxylic acid chain esterified with a 3-chloropropyl group. This compound is primarily utilized as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals due to its reactive chlorine atom and lipophilic properties .

Properties

CAS No.

927-50-4

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

3-chloropropyl hexanoate

InChI

InChI=1S/C9H17ClO2/c1-2-3-4-6-9(11)12-8-5-7-10/h2-8H2,1H3

InChI Key

QBAPUBKDRNQWDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoic acid, 3-chloropropyl ester can be synthesized through the esterification reaction between hexanoic acid and 3-chloropropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Hexanoic acid+3-chloropropanolHexanoic acid, 3-chloropropyl ester+Water\text{Hexanoic acid} + \text{3-chloropropanol} \rightarrow \text{this compound} + \text{Water} Hexanoic acid+3-chloropropanol→Hexanoic acid, 3-chloropropyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure consistent production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of a dehydrating agent can also help drive the reaction to completion by removing the water formed during the reaction.

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid, 3-chloropropyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and 3-chloropropanol in the presence of an acid or base.

    Reduction: Reduction of the ester can yield the corresponding alcohols.

    Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Hydrolysis: Hexanoic acid and 3-chloropropanol.

    Reduction: Hexanol and 3-chloropropanol.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Hexanoic acid, 3-chloropropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential effects on biological systems, including its role in modifying biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of hexanoic acid, 3-chloropropyl ester involves its interaction with various molecular targets. In esterification reactions, the ester acts as a nucleophile, attacking electrophilic carbonyl groups. In biological systems, it can modify proteins and other biomolecules through esterification, potentially altering their function and activity.

Comparison with Similar Compounds

Research Findings

  • Synthetic Utility: The chlorine in 3-chloropropyl hexanoate facilitates cross-coupling reactions, making it valuable in organometallic chemistry .
  • Biological Activity: Unlike amino-functionalized esters (e.g., DA-6, a plant growth regulator ), 3-chloropropyl hexanoate lacks bioactive moieties but serves as a precursor in herbicide synthesis.

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